Butanedioic acid, 2-(3,4-dimethylphenyl)

Description

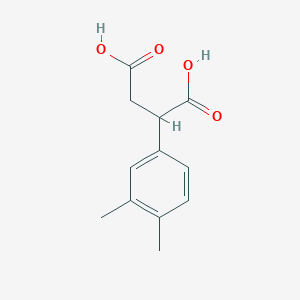

Butanedioic acid, 2-(3,4-dimethylphenyl), is a substituted derivative of succinic acid (butanedioic acid) where a 3,4-dimethylphenyl group is attached at the 2-position. The 3,4-dimethylphenyl substituent introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions compared to unmodified succinic acid or other derivatives.

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-(3,4-dimethylphenyl)butanedioic acid |

InChI |

InChI=1S/C12H14O4/c1-7-3-4-9(5-8(7)2)10(12(15)16)6-11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14)(H,15,16) |

InChI Key |

SAGQMMVLQBJKSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 2-(3,4-dimethylphenyl) typically involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production of butanedioic acid, 2-(3,4-dimethylphenyl) can be achieved through similar synthetic routes but optimized for larger quantities. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-(3,4-dimethylphenyl) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

Butanedioic acid, 2-(3,4-dimethylphenyl) has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butanedioic acid, 2-(3,4-dimethylphenyl) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chicoric Acid (Butanedioic Acid, 2,3-Bis[[3-(3,4-Dihydroxyphenyl)-1-Oxo-2-Propen-1-Yl]Oxy]-)

- Structure : Chicoric acid features two caffeoyl groups esterified to the 2- and 3-positions of butanedioic acid, forming a highly polar molecule .

- Properties: Molecular weight: 474.37 g/mol. Bioactivity: Known for antioxidant properties and use in pharmacological research. Applications: Reference standard, food/cosmetic additive, and synthetic precursor.

- Contrast : Unlike 2-(3,4-dimethylphenyl) butanedioic acid, chicoric acid’s dihydroxyphenyl groups enhance water solubility and hydrogen-bonding capacity, making it more suitable for antioxidant roles.

Butanedioic Acid, (Benzoyloxy)-, Dimethyl Ester (S)-

- Structure : This derivative contains a benzoyloxy group and methyl esters at the 1- and 4-positions of butanedioic acid .

- Properties: Bioactivity: Demonstrated anti-inflammatory effects in Lepidium sativum extracts, with dose-dependent inhibition of NO production. Applications: Studied for natural product-based drug discovery.

- Contrast : The benzoyloxy and ester groups increase lipophilicity but reduce acidity compared to free carboxylic acid groups in 2-(3,4-dimethylphenyl) butanedioic acid.

Desvenlafaxine Succinate

- Structure : Succinic acid (butanedioic acid) acts as a counterion for the antidepressant drug desvenlafaxine .

- Properties: Molecular weight: 399.48 g/mol (monohydrate). Role: Enhances drug solubility and stability.

Compounds with 3,4-Dimethylphenyl Substituents

- Examples: 2-(3,4-Dimethylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: A pyrido-pyrimidinone derivative with a 3,4-dimethylphenyl group at the 2-position . Eltrombopag Olamine: Contains a 1-(3,4-dimethylphenyl) group in a pyrazole core, used to treat thrombocytopenia .

- Contrast: While these compounds share the 3,4-dimethylphenyl substituent, their core structures (e.g., pyrimidinone, pyrazole) confer distinct pharmacological profiles compared to a succinic acid backbone.

Structural and Functional Analysis

Table 1: Key Properties of Butanedioic Acid Derivatives

Key Observations:

Acidity: Free carboxylic acid groups in 2-(3,4-dimethylphenyl) butanedioic acid may enable salt formation or hydrogen bonding, unlike esterified derivatives.

Biological Activity

Butanedioic acid, 2-(3,4-dimethylphenyl), also known as 2-(3,4-dimethylphenyl)butanedioic acid, is an organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a butanedioic acid backbone substituted with a 3,4-dimethylphenyl group. Its chemical formula is , and it possesses distinct physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 222.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | To be determined |

The biological activity of butanedioic acid, 2-(3,4-dimethylphenyl) is thought to involve its interaction with various molecular targets. Preliminary studies suggest it may function as an inhibitor or activator of specific enzymes involved in metabolic pathways. The exact mechanisms remain under investigation but may include:

- Enzyme Inhibition : Interaction with enzymes that regulate metabolic processes.

- Cellular Signaling Modulation : Influence on cellular pathways that affect cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have indicated that butanedioic acid derivatives exhibit antimicrobial activity against various pathogens. For instance, research has shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of several derivatives of butanedioic acid against common bacterial strains. The results are summarized in the following table:

| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) |

|---|---|---|

| Butanedioic acid derivative A | 20 | 15 |

| Butanedioic acid derivative B | 25 | 18 |

| Control (Ampicillin) | 22 | 20 |

Note: The inhibition zones were measured in millimeters (mm).

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have demonstrated that some derivatives of butanedioic acid possess selective toxicity towards cancer cells while exhibiting low toxicity to normal cells.

Case Study: Cytotoxicity on MCF-7 Cells

In vitro studies using MCF-7 breast cancer cells revealed the following results:

| Compound | IC50 (µM) |

|---|---|

| Butanedioic acid derivative A | 10 |

| Butanedioic acid derivative B | 5 |

| Control (Doxorubicin) | 0.5 |

IC50 values indicate the concentration required to inhibit cell growth by 50%.

Recent Studies

- Antichlamydial Activity : Research has indicated that certain derivatives of butanedioic acid can reduce chlamydial inclusion numbers in infected cells, suggesting potential for developing new treatments for chlamydial infections .

- Toxicity Assessments : Studies have shown that while some derivatives exhibit antimicrobial properties, they also need thorough evaluation for toxicity to ensure safety in potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.